2,5-Dichloronicotinamide

説明

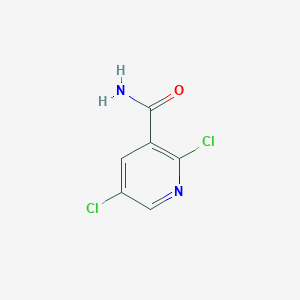

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dichloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKLQPMSJKTZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384128 | |

| Record name | 2,5-Dichloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75291-86-0 | |

| Record name | 2,5-Dichloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloronicotinamide and Its Analogs

Precursor Synthesis and Derivatization Routes

Synthesis of Dichloronicotinonitriles from Dichloronicotinamides

The conversion of a dichloronicotinamide to its corresponding dichloronicotinonitrile is a dehydration reaction. A common method for this transformation involves treating 2,5-dichloronicotinamide with a dehydrating agent. For instance, the use of trifluoroacetic anhydride (B1165640) in the presence of triethylamine (B128534) in a solvent like dichloromethane (B109758) can effectively yield 2,5-dichloronicotinonitrile. The reaction proceeds by activating the amide, followed by elimination of water to form the nitrile group. Another established method for this type of dehydration is the use of phosphoryl chloride (POCl₃), often with gentle heating, which converts the amide into the nitrile.

General Reaction Scheme:

Reactants : this compound, Dehydrating Agent (e.g., Trifluoroacetic anhydride/Triethylamine or POCl₃)

Product : 2,5-Dichloronicotinonitrile

Typical Yield : High (e.g., 95% with trifluoroacetic anhydride)

Preparation of Dihalonicotinic Acids and Corresponding Acid Amides

The synthesis of this compound typically begins with the corresponding carboxylic acid, 2,5-dichloronicotinic acid. This precursor can be synthesized through various routes, such as the direct chlorination of nicotinic acid or through more complex cyclization and functional group modification pathways.

Once the dihalonicotinic acid is obtained, it must be converted into the primary amide. This amidation can be achieved through several standard organic chemistry methods:

Via Acyl Chloride : The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,5-dichloronicotinoyl chloride is then reacted with ammonia (B1221849) (NH₃) to form this compound.

Direct Amidation : Modern coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and an ammonia source. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are commonly used, often in conjunction with an additive like HOBt (Hydroxybenzotriazole). Boron-based reagents have also emerged as effective catalysts for direct amidation.

Regioselective Synthetic Approaches

For dihalogenated pyridines like this compound, selectively functionalizing one halogen position while leaving the other intact is a significant synthetic challenge. Palladium-catalyzed cross-coupling reactions are powerful tools for achieving this regioselectivity.

Palladium-Catalyzed Regioselective Suzuki Coupling in Nicotinamide (B372718) Synthesis

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that couples an organoboron compound with a halide, catalyzed by a palladium(0) complex. In the case of dihalonicotinamides, the key is to control which C-Cl bond undergoes oxidative addition to the palladium catalyst. The inherent electronic properties of the pyridine (B92270) ring typically make the C2 and C6 positions more reactive than other positions toward palladium insertion. However, factors such as sterics, ligands, and the specific electronic nature of the substrate can be exploited to control and even reverse this intrinsic selectivity.

For 2,5-dichloropyridine (B42133) derivatives, selective coupling can be challenging. Studies on the closely related 2,5-dichloropyridine have shown that under certain ligand-free conditions, preferential coupling can be achieved at the C5 position. This provides a pathway to selectively functionalize the C5 position of this compound, leaving the C2-chloro substituent available for subsequent transformations.

Catalyst Systems and Reaction Optimization (e.g., PXPd2 catalyst)

The choice of the palladium catalyst and its associated ligands is paramount in controlling the outcome of a Suzuki coupling reaction. While traditional catalysts like Pd(PPh₃)₄ are widely used, newer, more specialized catalyst systems have been developed to tackle challenging substrates.

One such advanced catalyst is PXPd2 , an air-stable palladium precatalyst. Research on the analogous 2,6-dichloronicotinamide (B1632291) has shown that PXPd2 is highly effective in catalyzing regioselective Suzuki coupling. The reaction's success is attributed to the chelation of the palladium(0) species to the amide group, which directs the catalyst to insert into the adjacent C2 carbon-chloride bond. This chelation-controlled strategy leads to the preferential formation of the C2-arylated product. Optimization of reaction conditions, including the choice of base (e.g., K₂CO₃) and solvent (e.g., methanol), is crucial for maximizing both yield and regioselectivity.

| Catalyst System | Substrate | Typical Conditions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 2,4-Dichloropyrimidines | K₂CO₃, Microwave (15 min) | Highly selective for C4 position | |

| PXPd2 | 2,6-Dichloronicotinamide | K₂CO₃, Methanol, Reflux | Selective for C2 position (chelation-directed) | |

| Pd(OAc)₂/Q-Phos | 2,4-Dichloropyridine | KF, Toluene/H₂O | Favors C4 position (2.4 : 1 ratio) | |

| Ligand-Free ("Jeffery" conditions) | 2,5-Dichloropyridine | Base, Solvent | Unprecedented selectivity for C5 position |

Ligand Effects on Regioselectivity

The ligands bound to the palladium center profoundly influence the catalyst's steric and electronic properties, which in turn dictates the regioselectivity of the cross-coupling reaction. Bulky, electron-rich phosphine (B1218219) ligands can dramatically alter the innate reactivity of C-Cl bonds.

Steric Hindrance : Large ligands can sterically block access to one halogen position, favoring the oxidative addition at a less hindered site. For example, sterically demanding ligands like QPhos or P(t-Bu)₃ have been shown to promote unusual selectivities in dihalopyridine systems.

Electronic Effects : The electron-donating ability of a ligand makes the palladium center more electron-rich, which can facilitate the oxidative addition step, a key part of the catalytic cycle.

Chelation and Directing Groups : As seen with the PXPd2 catalyst, ligands or functional groups on the substrate itself (like the amide in nicotinamide) can chelate to the palladium center, directing the reaction to a specific, adjacent position.

Ligand-Free Systems : In some cases, running the reaction without strongly coordinating phosphine or N-heterocyclic carbene (NHC) ligands can lead to unique and unexpected selectivity. These "ligand-free" conditions, which may involve the formation of palladium nanoparticles, have enabled the first C5-selective cross-couplings of 2,5-dichloropyridine.

The interplay between the substrate's electronic properties and the ligand's characteristics is complex, and achieving high regioselectivity often requires careful screening and optimization of the catalytic system.

Chelation-Assisted Regioselectivity

Chelation-assisted C-H (carbon-hydrogen) bond functionalization has emerged as a powerful strategy for achieving high regioselectivity in the synthesis of substituted pyridines. nih.govnih.gov This method utilizes a directing group on the substrate, which coordinates to a transition metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.govrsc.org

The general mechanism for chelation-assisted C-H functionalization involves several key steps. nih.gov First, the transition metal coordinates to a heteroatom in the directing group. This is followed by the activation of a nearby C-H bond, forming a metallacyclic intermediate. nih.govwikipedia.org This intermediate can then react with various coupling partners. For instance, in reactions involving alkenes, the alkene inserts into the metal-carbon bond, and subsequent reductive elimination forms the new carbon-carbon bond, regenerating the catalyst. nih.gov

The predictability and high selectivity of this approach make it a valuable tool in organic synthesis, allowing for the creation of complex molecules from simpler, unfunctionalized precursors. nih.govnih.gov Rhodium and palladium are common catalysts in these transformations, capable of facilitating a wide range of C-H functionalization reactions, including arylations, alkylations, and the formation of carbon-heteroatom bonds. nih.govrsc.org The choice of the chelating moiety is crucial as it can be designed to be a functional handle for further chemical modifications. nih.gov

Copper(I)-Catalyzed Ullmann Amination in Halopyridyl Carboxylate Synthesis

The Ullmann amination, a copper-catalyzed cross-coupling reaction, is a cornerstone in the synthesis of N-aryl compounds. nih.govnih.gov This reaction is particularly relevant for the synthesis of precursors to nicotinamide derivatives, such as aminopyridyl carboxylates, from halopyridyl carboxylates. scispace.comresearchgate.net The classic Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper. nih.govnih.gov However, modern protocols have introduced ligands that facilitate the reaction under milder conditions with catalytic amounts of copper. nih.govwikipedia.org

A notable application is the ligand-free, one-pot synthesis of aminopyridyl carboxylates using a copper(I) catalyst and sodium azide (B81097) as the amine source. scispace.comresearchgate.net This domino methodology proceeds through an Ullmann-type coupling of a halopyridyl carboxylate with sodium azide, followed by the in-situ reduction of the resulting azide to an amine. scispace.comresearchgate.net Ethanol can serve as both the solvent and the reducing agent in this process. scispace.com

The reaction mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle. nih.gov While the precise mechanism has been a subject of debate, it is generally accepted that it does not proceed through a radical intermediate. wikipedia.org The reaction likely involves the formation of a copper(I) amide or a related species that then reacts with the aryl halide. wikipedia.org

Ortho-Substituent Effects of Amide Groups

In Ullmann-type reactions, the presence of a substituent at the ortho position to the reacting halide can significantly influence the reaction's efficiency and outcome. Amide groups (–CONH₂) and related functionalities like carboxyl (–COOH) and N-acyl (–NHCOR) groups at the ortho position have been observed to have a notable effect. researchgate.netresearchgate.net

Research has shown that ortho-functionalized haloarenes are particularly reactive in copper-catalyzed direct amination reactions. acs.org For instance, the amination of 2-halonicotinic acids and 2-halobenzamides proceeds efficiently under relatively mild, ligand-free conditions. scispace.comacs.org This enhanced reactivity is attributed to a directing effect where the ortho group, such as the amide, can chelate to the copper catalyst. This chelation positions the catalyst favorably for the oxidative addition step with the adjacent aryl halide, which is often the rate-limiting step in the catalytic cycle. nih.govmdpi.com

The presence of an ortho-amide group can accelerate Ullmann-type reactions, enabling them to proceed at lower temperatures than would be required for substrates lacking this directing group. nih.gov This effect highlights the importance of substrate design in optimizing catalytic cross-coupling reactions.

The following table summarizes the yields of aminopyridyl carboxylates and amides from various halopyridine precursors using a CuI-catalyzed Ullmann amination with sodium azide.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Chloronicotinic acid | 2-Aminonicotinic acid | 85 |

| 2 | Methyl 2-chloronicotinate | Methyl 2-aminonicotinate | 92 |

| 3 | 2-Chloronicotinamide (B82574) | 2-Aminonicotinamide | 89 |

| 4 | 2-Bromonicotinic acid | 2-Aminonicotinic acid | 82 |

| 5 | 2-Iodonicotinic acid | 2-Aminonicotinic acid | 75 |

Data sourced from studies on Copper(I)-catalyzed amination of halopyridyl carboxylates and their amide derivatives. scispace.comresearchgate.net

Chlorination and Substitution Reactions on Pyridine Ring Systems

The synthesis of this compound necessitates precise control over the chlorination of the pyridine ring. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution compared to benzene, and the positions of substitution are highly influenced by the ring nitrogen and any existing substituents.

Direct chlorination of nicotinic acid or nicotinamide derivatives can be challenging and may lead to a mixture of products. A common strategy involves the chlorination of a precursor molecule that is more amenable to selective halogenation. For instance, 2-methoxynicotinic acid can be chlorinated at the 5-position using an alkali metal hypochlorite (B82951) solution, such as aqueous sodium hypochlorite. epo.org The resulting 5-chloro-2-methoxynicotinic acid can then be further modified.

Once a di-halogenated pyridine ring is obtained, nucleophilic aromatic substitution (SNAr) can be employed to introduce other functional groups. youtube.com The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen and the presence of electron-withdrawing groups. researchgate.net Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate. researchgate.netnih.gov The reaction of a dichloropyridine with a nucleophile can lead to the selective replacement of one of the chlorine atoms, depending on the reaction conditions and the relative reactivity of the two positions.

Investigation of Novel Synthetic Pathways

The quest for more efficient, sustainable, and versatile methods for synthesizing complex molecules like this compound is an ongoing endeavor in organic chemistry. Research into novel synthetic pathways often focuses on multi-component reactions, one-pot syntheses, and the development of new catalytic systems.

One area of investigation is the use of three-component reactions to construct highly substituted pyridine rings from simple acyclic precursors. researchgate.net These methods offer high atom economy and can generate molecular diversity in a single step. For example, nicotinamide derivatives can be synthesized through the reaction of an enethioamide, an active methylene (B1212753) compound, and a source of ammonia. researchgate.net

Another innovative approach involves the use of one-pot methods that combine several reaction steps without the isolation of intermediates. A one-pot synthesis for 2-chloro-N-aryl nicotinamides has been developed starting from 2-chloro-3-trichloromethylpyridine. google.com This precursor reacts with water in the presence of a catalyst to form 2-chloronicotinoyl chloride in situ, which is then directly reacted with an aniline (B41778) to yield the final amide product. google.com This method avoids the use of harsh chlorinating agents like thionyl chloride, which are common in traditional syntheses. google.com

The following table details the reaction conditions for a novel one-pot synthesis of a 2-chloronicotinamide derivative.

| Step | Reactants | Catalyst/Reagents | Solvent | Conditions | Intermediate/Product |

|---|---|---|---|---|---|

| 1 | 2-chloro-3-trichloromethylpyridine, Water | FeCl₃ | 1,2-dichloroethane | Reflux, 20-30 hours | 2-chloronicotinoyl chloride |

| 2 | 2-chloronicotinoyl chloride, 2,4-difluoroaniline | Aqueous base (e.g., NaOH) | 1,2-dichloroethane | 5-20°C then room temp, 3-5 hours | 2-chloro-N-(2,4-difluorophenyl)nicotinamide |

Data adapted from a patented one-pot synthesis method. google.com

Mechanistic Investigations in 2,5 Dichloronicotinamide Chemistry

Electrochemical Reduction Mechanisms

The electrochemical reduction of dichloronicotinamides, including the 2,5-dichloro isomer, has been a subject of detailed mechanistic study. These investigations provide insight into how the molecular structure influences the compound's reactivity at the carbonyl reduction site.

Studies utilizing polarography have revealed a strong relationship between the structure of N-(aryl substituted)-dichloronicotinamides and their ease of reduction. Excellent correlations have been observed between the polarographic half-wave potentials (E₁/₂) and the Hammett substituent constants (σR) for a series of N-(R-substituted aryl)-2,5-dichloronicotinamides. uark.eduuark.edu This linear free energy relationship demonstrates that the electronic effects of substituents on the aryl ring are systematically transmitted to the carbonyl reduction site. uark.eduic.ac.uk

The Hammett equation, in this context, can be expressed as: log(k/k₀) = ρσ where k is the rate constant for the substituted reaction, k₀ is the rate constant for the unsubstituted reaction, ρ (rho) is the reaction constant indicating the susceptibility of the reaction to substituent effects, and σ (sigma) is the substituent constant. ic.ac.uk

For the polarographic reduction of these amides, excellent linear correlations were found when plotting the half-wave potentials (E₁/₂) against the Hammett σR values. uark.edu The equations for the best-fit lines for three series of dichloronicotinamides (2,6-, 2,5-, and 5,6-) were determined, all showing high correlation coefficients. uark.edu The additivity of substituent effects was also noted, as disubstituted N-aryl compounds provided E₁/₂ values that correlated well with their combined σR values. uark.edu

| Dichloronicotinamide Series | Equation of the Line (Slope-Intercept Form) | Correlation Coefficient (r) |

|---|---|---|

| N-(Aryl substituted)-2,6-dichloronicotinamides | E₁/₂ = 0.23 σR - 1.58 | 0.994 |

| N-(Aryl substituted)-2,5-dichloronicotinamides | E₁/₂ = 0.24 σR - 1.51 | 0.991 |

| N-(Aryl substituted)-5,6-dichloronicotinamides | E₁/₂ = 0.24 σR - 1.46 | 0.995 |

While the sensitivity to the electronic effects of the N-aryl substituents is comparable across the different dichloronicotinamide series (as shown by the similar slopes in the Hammett plots), the absolute ease of reduction varies significantly depending on the positions of the chlorine atoms on the pyridine (B92270) ring. uark.eduuark.edu This difference in reducibility is attributed to the distinct electronic environments created by the chlorine substitution patterns. uark.edu

A comparison of the three series reveals the following order of reduction ease: 5,6-dichloro > 2,5-dichloro > 2,6-dichloro

The 5,6-dichloronicotinamide series possesses the lowest (least negative) reduction potentials, indicating it is the easiest to reduce. uark.edu Conversely, the 2,6-dichloro series requires the highest (most negative) potentials, making it the most difficult to reduce. uark.edu The 2,5-dichloronicotinamide series exhibits an intermediate reducibility. uark.edu This demonstrates that the specific placement of the electron-withdrawing chlorine atoms critically influences the electron density at the carbonyl group undergoing reduction. uark.edueurochlor.org

The observed differences in the reducibility of the 2,5-, 2,6-, and 5,6-dichloronicotinamide isomers are ascribed to a combination of mesomeric (resonance), inductive, and field effects that operate differently in each system. uark.eduuark.edu

Inductive Effect (-I): Chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect, which generally facilitates reduction by making the carbonyl carbon more electrophilic. The proximity and number of chlorine atoms relative to the amide group modulate this effect.

Mesomeric Effect (+M): As halogens, chlorine atoms possess lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect is electron-donating and would tend to make reduction more difficult. The effectiveness of this donation depends on the position of the chlorine relative to the ring nitrogen and the amide substituent.

Field Effect: This is a through-space electrostatic interaction between the polar C-Cl bonds and the reaction center.

In the case of the this compound, the chlorine at the 2-position can exert a strong inductive pull and potentially participate in resonance with the ring nitrogen. The chlorine at the 5-position also contributes via inductive and field effects. The interplay of these electronic influences in the 2,5-isomer results in a reduction potential that is intermediate between the 2,6- and 5,6-isomers. uark.edu

The electrochemical reduction of the amide carbonyl in this compound differs mechanistically from the common reduction of aldehydes and ketones. Aldehydes and ketones are typically reduced to primary and secondary alcohols, respectively, using nucleophilic hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). libretexts.orgsavemyexams.com

The mechanism for these hydride reductions involves two main steps:

Nucleophilic Attack: A hydride ion (H⁻), delivered from the metal hydride complex, attacks the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming an intermediate alkoxide ion. libretexts.org

Protonation: The negatively charged alkoxide ion is then protonated by a protic solvent (like water or alcohol) added during the reaction or in a subsequent workup step, yielding the final alcohol product. libretexts.orgyoutube.com

In contrast, the polarographic reduction of N-(aryl substituted)-dichloronicotinamides is an electrochemical process occurring at the surface of a dropping-mercury electrode. uark.edunist.gov The mechanism involves the direct transfer of electrons from the electrode to the molecule, initiating the reduction of the carbonyl group. The half-wave potential (E₁/₂) is a measure of the ease of this electron transfer. nist.gov While both reaction types target the carbonyl group, the means of delivering the reducing equivalents (hydride ion vs. electron transfer from an electrode) and the reaction environments are fundamentally different.

Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their mechanisms have been studied in the context of dihaloheteroarenes like dichloropyridines. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.org For substrates like this compound, the initial oxidative addition step is critical as it determines which of the two C-Cl bonds reacts.

The oxidative addition of a dihalopyridine to a palladium(0) complex is the selectivity-determining step. researchgate.net Research has revealed that two distinct mechanisms can operate, and the preferred pathway can be controlled by the ligands on the palladium catalyst. nih.govnih.gov This is crucial because the two mechanisms can favor reaction at different sites on the pyridine ring. acs.org

The two competing palladium(0) species are:

14-electron PdL₂: A bis-ligated palladium complex.

12-electron PdL: A mono-ligated palladium complex, typically formed when using bulky ligands. nih.govnih.gov

These two species favor different oxidative addition mechanisms due to the differing symmetries of their Highest Occupied Molecular Orbitals (HOMOs). nih.gov

Mechanism at 14e⁻ PdL₂: This species has a HOMO with π-symmetry, which allows it to interact with two atoms of the substrate simultaneously during oxidative addition. nih.gov This often leads to a 3-centered concerted mechanism . nih.gov For dihalopyridines, this pathway typically favors oxidative addition at the C-X bond adjacent to the nitrogen atom (e.g., the C2 position), which is the conventional site of reactivity. researchgate.netacs.org

Mechanism at 12e⁻ PdL: This species possesses a HOMO with σ-symmetry. This orbital symmetry favors interaction with a single atom on the substrate. nih.gov Consequently, the site of reaction is more strongly influenced by the LUMO (Lowest Unoccupied Molecular Orbital) coefficients of the dihalopyridine substrate. nih.gov This can lead to a displacement-type mechanism and can result in unconventional selectivity, favoring reaction at the site distal to the nitrogen atom (e.g., C4 or C5), if that site has a larger LUMO coefficient. nih.govnih.gov

For a substrate like this compound, the choice of palladium catalyst and its associated ligands (e.g., phosphines vs. N-heterocyclic carbenes) can therefore be used to direct the cross-coupling reaction to either the C2 or C5 position by promoting one oxidative addition mechanism over the other. nih.govnih.gov

Catalyst Speciation and Selectivity

In the realm of cross-coupling reactions involving dihalogenated pyridines, such as this compound, the speciation of the catalyst plays a pivotal role in determining the regioselectivity of the reaction. The specific form of the active catalyst—whether it is a mononuclear species, a cluster, or a nanoparticle—can dramatically alter which halogen atom is preferentially targeted for substitution.

Studies on dihalopyridines have demonstrated that the ratio of the palladium catalyst to the phosphine (B1218219) ligand is a critical factor. For instance, in the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine, a switch in site-selectivity from the typical C2 position to the atypical C4 position can be achieved by altering the catalyst system. nih.govwhiterose.ac.uk When a higher ratio of phosphine ligand to palladium is used (e.g., ≥3 equivalents of PPh₃ to Pd(OAc)₂), a mononuclear palladium species is favored, leading to arylation at the C2 position, which is proximal to the ring's heteroatom. nih.gov This selectivity is generally attributed to the intrinsic electrophilicity of the C-halide bond adjacent to the nitrogen atom. nih.govresearchgate.net

Conversely, when the ligand-to-metal ratio is lower (e.g., ≤2 equivalents of PPh₃), the formation of multinuclear palladium species, such as Pd₃-type clusters and nanoparticles, is promoted. nih.govwhiterose.ac.uk These aggregated catalyst species have been shown to invert the regioselectivity, favoring arylation at the C4 position. nih.gov This switch suggests that different catalyst species interact with the substrate through distinct mechanistic pathways, thereby altering the reaction outcome. The presence of stabilizing salts has also been found to be crucial in modulating the activity and selectivity of these nanoparticle catalysts. nih.gov This highlights that catalyst speciation is a key tool for controlling reaction outcomes in the functionalization of di- and polyhalogenated substrates. researchgate.net

Table 1: Effect of Catalyst Speciation on Regioselectivity in Dihalopyridine Cross-Coupling This table illustrates the general principle of how catalyst form influences reaction outcomes in dihalopyridines, which is applicable to understanding potential reactions of this compound.

| Catalyst System (Example: 2,4-dibromopyridine) | Predominant Catalyst Species | Observed Site-Selectivity | Reference |

|---|---|---|---|

| Pd(OAc)₂ / ≥3 PPh₃ | Mononuclear Pd₁ | C2-Arylation (Proximal to N) | nih.gov |

| Pd(OAc)₂ / ≤2 PPh₃ | Multinuclear Pdₙ (Clusters, Nanoparticles) | C4-Arylation (Distal to N) | nih.govwhiterose.ac.uk |

Influence of Ring Substituents on Regiochemical Outcome

The regiochemical outcome of reactions involving substituted pyridines is heavily influenced by the electronic properties of the substituents on the ring. lumenlearning.com Substituents are broadly classified as either electron-donating groups (activating) or electron-withdrawing groups (deactivating). lumenlearning.com These groups affect the electron density of the aromatic ring and can stabilize or destabilize the charged intermediates formed during reactions like electrophilic aromatic substitution. lumenlearning.com

In the case of this compound, the pyridine ring is substituted with two chlorine atoms and a carboxamide group (-CONH₂).

The carboxamide group is also a deactivating, electron-withdrawing group.

The combined effect of these substituents makes the pyridine ring of this compound electron-deficient. This electronic landscape dictates the preferred site of reaction. For instance, in palladium-catalyzed cross-coupling reactions, the relative ease of oxidative addition at the C-Cl bonds is a determining factor for selectivity. This ease is related to the energy required to distort the carbon-halogen bond and the electronic interaction between the heterocyclic ring and the palladium catalyst. researchgate.net

In enzymatic reactions, the nature of ring substituents is also critical. Studies on the enzymatic synthesis of NAADP analogs from substituted nicotinic acids show that electron-withdrawing groups can deactivate the pyridine ring towards the desired base exchange. nih.gov Furthermore, steric hindrance from substituents plays a significant role; enzymes may tolerate large substituents at one position (e.g., the 4-position) but not another. nih.gov This interplay of electronic and steric effects of substituents like those in this compound is fundamental to predicting and controlling the regiochemical outcome of its transformations.

Ring Walking Phenomena in Catalysis

"Ring walking" is a mechanistic phenomenon in organometallic catalysis where a transition metal center, after initially coordinating to a specific point on a molecule (like a double bond or an aromatic ring), migrates sequentially to other positions within the molecule's π-system. acs.orgresearchgate.net This process involves a series of intermediate complexes and is thought to be a key step in the metal-mediated activation of C-H and C-X (where X is a halogen) bonds. acs.org

The ability to study ring walking provides valuable insights for designing catalysts with improved efficiency and selectivity. acs.org For example, in a model system involving a brominated stilbazole (a compound with a bromophenyl ring linked to a pyridine ring), a platinum complex was observed to first coordinate to a C=C double bond at room temperature. acs.org Upon heating, the platinum center "walks" around the π-system to the C-Br bond, where it subsequently undergoes oxidative addition. researchgate.net Kinetic and computational studies support a unimolecular mechanism where the metal center does not dissociate from the molecule during this migration. researchgate.net

This phenomenon can be leveraged to control the regio- and stereoselectivity of catalytic transformations. acs.org By designing molecules where the conjugation is broken, it may be possible to direct the path of the ring walking. acs.org While often difficult to prove directly because the intermediates are typically not observed, ring walking is an important concept in understanding how a catalyst finds its preferred reaction site, particularly in complex molecules with multiple potential points of activation. acs.orgresearchgate.net

Mechanistic Studies of Oxidation Reactions Involving N-Halo Compounds (e.g., N-chloronicotinamide)

Identification of Active Oxidizing Species

N-halo compounds, such as the related N-chloronicotinamide (NCN), are versatile oxidizing agents. The identity of the active oxidizing species responsible for their reactivity is highly dependent on the reaction conditions, particularly the pH of the medium. asianpubs.orgsemanticscholar.orgiosrjournals.org Several potential species can be formed in aqueous solutions.

Under acidic conditions, N-chloronicotinamide can become protonated (NCNH⁺). asianpubs.org Depending on the specific conditions and the presence of other ions, several active species have been proposed:

Molecular Chlorine (Cl₂) : In the presence of chloride ions, NCNH⁺ can react to form molecular chlorine, which is a powerful oxidant. semanticscholar.orgjocpr.com

Hypochlorous Acid (HOCl) : Hydrolysis of N-chloronicotinamide can produce hypochlorous acid. This species is often implicated as the active oxidant, particularly when the reaction rate is retarded by the addition of the reduction product (nicotinamide). asianpubs.org

Protonated Hypochlorous Acid (H₂OCl⁺) : In strongly acidic solutions, HOCl can be further protonated to form H₂OCl⁺, an even more potent electrophile and oxidant. asianpubs.orgsemanticscholar.org

The specific species involved is typically deduced from kinetic evidence. For instance, if the reaction is catalyzed by H⁺ ions, it suggests the involvement of a protonated species like NCNH⁺ or H₂OCl⁺. asianpubs.org Conversely, if the rate is inversely dependent on H⁺ concentration, it may point to HOCl as the active species in an equilibrium with its protonated form. asianpubs.org

Kinetic Approaches and Reaction Parameters

Kinetic studies are essential for elucidating the mechanisms of oxidation reactions involving N-chloronicotinamide. These investigations typically monitor the reaction rate under various conditions to determine the order of reaction with respect to each reactant and the influence of environmental factors.

Common findings from kinetic studies of oxidations by N-chloronicotinamide include:

Order with respect to Oxidant : The reactions are frequently observed to be first-order with respect to the concentration of N-chloronicotinamide. asianpubs.orgjoaasr.comijaur.com

Order with respect to Substrate : The order with respect to the substrate (the compound being oxidized) is often fractional, suggesting the formation of an intermediate complex between the oxidant and the substrate in a pre-equilibrium step. asianpubs.orgjoaasr.comijaur.com

Effect of Acidity (H⁺) : The reaction rate is highly sensitive to pH. It can be directly proportional to [H⁺] (acid-catalyzed) or show an inverse fractional order, depending on which oxidizing species is active. asianpubs.orgjoaasr.com

Effect of Solvent Dielectric Constant : The rate of reaction often increases as the dielectric constant of the medium decreases (e.g., by increasing the percentage of acetic acid in an aqueous solution). asianpubs.orgjoaasr.com This suggests that the transition state is less polar than the reactants, which is common for dipole-dipole interactions.

Effect of Product Addition : The addition of nicotinamide (B372718), the reduction product of NCN, often retards the reaction rate. ijaur.comjoaasr.com This provides strong evidence for a pre-equilibrium step where NCN breaks down to form the active oxidizing species.

These kinetic parameters are used to propose a reaction mechanism and derive a rate law that is consistent with the experimental observations. asianpubs.orgjoaasr.com Activation parameters such as the energy of activation (Ea), enthalpy of activation (ΔH#), and entropy of activation (ΔS#) are also calculated from temperature-dependence studies to provide further insight into the transition state of the rate-determining step. asianpubs.orgijaur.com

Table 2: Kinetic Parameters for the Oxidation of Tartaric Acid by N-Chloronicotinamide (NCN) This table provides an example of typical kinetic data obtained from mechanistic studies of N-halo compounds.

| Parameter | Observed Dependence | Reference |

|---|---|---|

| [NCN] | First Order | joaasr.comjoaasr.com |

| [Tartaric Acid] | Fractional Order | joaasr.comjoaasr.com |

| [H⁺] | Inverse Fractional Order | joaasr.comjoaasr.com |

| [Nicotinamide] (Product) | Inverse First Order (Rate Retardation) | joaasr.comjoaasr.com |

| Dielectric Constant (Acetic Acid %) | Rate increases with decreasing dielectric constant | joaasr.comjoaasr.com |

Structure Activity Relationship Sar Studies of 2,5 Dichloronicotinamide Derivatives

Correlation of Molecular Structure with Biological Activities

The biological activity of 2,5-dichloronicotinamide derivatives is intrinsically linked to their molecular architecture. The presence and positioning of the two chlorine atoms on the nicotinamide (B372718) scaffold create a unique electronic environment that significantly influences the molecule's reactivity and interaction with biological targets. The electron-withdrawing nature of the chlorine atoms at positions 2 and 5 modulates the reactivity of the pyridine (B92270) ring. This is particularly important in nucleophilic substitution reactions, where the chlorine atoms can act as leaving groups, allowing for further chemical modifications.

Systematic structural modifications are employed to enhance biological activity and pharmacological properties. For instance, the amide group in this compound is crucial for forming hydrogen bonds, which can improve its solubility in polar environments. In contrast, converting the amide to an ester, as in Methyl 2,5-Dichloronicotinate, increases lipophilicity, potentially making it more suitable for lipid-based drug delivery systems. The corresponding carboxylic acid, 2,5-Dichloronicotinic Acid, can coordinate with metal ions, opening avenues for its use in catalysis or materials science.

Studies on various nicotinamide derivatives have demonstrated that even minor structural changes can lead to significant shifts in biological activity. For example, in a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, the substituents at the 3-position of the phenyl ring were found to be critical for their inhibitory activity against the sodium-calcium exchanger (NCX). nih.gov Similarly, for a series of antifungal nicotinamide derivatives, the meta-position of the aniline (B41778) ring was identified as a key determinant of their antifungal potency. acs.org These findings underscore the strong correlation between the molecular structure of nicotinamide derivatives and their specific biological functions.

Impact of Substituent Groups on Reactivity and Biological Efficacy

The type and position of substituent groups on the this compound framework have a profound impact on both the chemical reactivity and the biological efficacy of the resulting derivatives. Substituents can alter the molecule's electronic properties, steric hindrance, and lipophilicity, thereby influencing how it interacts with biological targets. lumenlearning.com

Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing its nucleophilicity and accelerating certain reactions. lumenlearning.compressbooks.pub Conversely, electron-withdrawing groups, like the chlorine atoms already present in this compound, decrease the ring's electron density, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. lumenlearning.comlibretexts.org

The biological implications of these substitutions are significant. For example, in a study of antifungal nicotinamide derivatives, the introduction of specific amino and isopropyl groups on the molecule was found to be critical for its activity against Candida albicans. nih.gov The strategic placement of these groups likely enhances the molecule's ability to bind to and disrupt the fungal cell wall. nih.gov

The following table summarizes the impact of different substituent groups on the biological activity of various nicotinamide derivatives, as reported in several studies.

| Parent Compound/Series | Substituent Modification | Impact on Biological Activity | Target/Organism | Reference |

| 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide | Varied substituents at the 3-position of the phenyl ring | Altered inhibitory activity against reverse NCX | Sodium-calcium exchanger (NCX) | nih.gov |

| Nicotinamide Derivatives | Substitution at the meta-position of aniline | Key contributor to antifungal activity | Rhizoctonia solani, Sclerotinia sclerotiorum | acs.org |

| Nicotinamide Derivatives | Position of amino and isopropyl groups | Critical for antifungal activity | Candida albicans | nih.gov |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models help in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are most important for a desired biological effect. nih.gov

For nicotinamide derivatives, QSAR studies have provided valuable insights. In one study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as NCX inhibitors, a QSAR model revealed that the inhibitory activity was dependent on both the hydrophobicity (π) and the shape (B(iv)) of the substituent at the 3-position of the phenyl ring. nih.gov This suggests that a balance of these properties is necessary for optimal activity.

QSAR models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. eajournals.org These descriptors are then correlated with the experimentally determined biological activity to generate a predictive model. The reliability of QSAR models is crucial, and they are often validated using various statistical methods. researchgate.net

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided search results, the principles and applications of QSAR to other nicotinamide derivatives demonstrate its potential for guiding the design of more potent and selective analogs of this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. usm.myimist.ma It is an essential tool for understanding the molecular basis of a drug's action and for designing new inhibitors. plos.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand and the amino acid residues in the active site of a protein. plos.orgamericanpharmaceuticalreview.com

In the context of nicotinamide derivatives, molecular docking has been successfully used to elucidate their mechanism of action. For instance, in a study of antifungal nicotinamide derivatives targeting succinate (B1194679) dehydrogenase (SDH), molecular docking simulations showed that the sulfur and chlorine atoms of the most potent compound formed specific interactions with the Phenylalanine (PHE291) and Proline (PRO150) residues of the SDH homology model. acs.org This provided a plausible explanation for the compound's inhibitory activity. acs.org

Similarly, docking studies of other heterocyclic compounds have demonstrated the importance of specific interactions for their biological activity. For example, the docking of benzimidazole-thioquinoline derivatives into the active site of α-glucosidase revealed key interactions with aspartic acid residues, which are crucial for the enzyme's catalytic activity. nih.gov

The table below illustrates findings from molecular docking studies on various nicotinamide and related derivatives.

| Compound/Series | Target Protein | Key Interacting Residues | Significance of Interaction | Reference |

| Nicotinamide Derivative (3a-17) | Succinate Dehydrogenase (SDH) | PHE291, PRO150 | Explains the probable mechanism of inhibitory action. | acs.org |

| Benzimidazole-thioquinoline derivative (6j) | α-glucosidase | Asp349, Asp408 | Essential for binding within the active site and inhibition. | nih.gov |

| 2,4,5-Tri-imidazole derivatives | Staphylococcus aureus, Escherichia coli, Bacillus subtilis receptors | Not specified | Showed acceptable binding interactions, suggesting potential antibacterial activity. | imist.ma |

These studies highlight the power of molecular docking in rationalizing the structure-activity relationships of this compound derivatives and in guiding the design of new compounds with improved therapeutic potential.

Biological and Biomedical Research Applications of 2,5 Dichloronicotinamide Derivatives

Development of Bioactive Molecules and Pharmaceuticals

2,5-Dichloronicotinamide serves as a significant intermediate in the field of chemical synthesis, particularly for the development of bioactive molecules and pharmaceuticals. The presence of two chlorine atoms on the pyridine (B92270) ring offers multiple reactive sites, making it a versatile building block for more complex chemical structures. These chlorine atoms can act as leaving groups in nucleophilic substitution reactions, which allows for the introduction of various functional groups into the molecule. This adaptability is crucial in medicinal chemistry for creating novel compounds with potential therapeutic value.

Nicotinamide (B372718) and its derivatives are a cornerstone in pharmaceutical research, with applications in treating a range of conditions. scholarsresearchlibrary.com The core nicotinamide structure is explored for its potential in developing treatments for skin conditions like acne and even certain types of skin cancer. scholarsresearchlibrary.com Furthermore, research has extended into areas such as hypercholesterolemia and schizophrenia. scholarsresearchlibrary.com Dihalo-substituted nicotinamides, such as this compound, are particularly valuable in synthesizing potential therapeutic agents. For instance, they are used as precursors for compounds investigated for antimicrobial and anticancer properties. The strategic placement of chloro substituents influences the regioselectivity of chemical reactions, enabling precise control over the final structure of the synthesized molecule. This control is fundamental in drug discovery, where specific molecular architectures are required to interact with biological targets. The versatility of these compounds is further demonstrated by their use in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

Antimicrobial and Pesticidal Activities

The development of new antimicrobial and pesticidal agents is a critical area of research due to growing resistance to existing treatments. Derivatives of nicotinamide are being investigated for these properties. The chemical scaffold provided by molecules like this compound is instrumental in synthesizing novel compounds with potential efficacy against a range of pathogens.

Ralstonia solanacearum is a devastating plant pathogen that causes bacterial wilt disease in many important crops, including tomatoes. researchgate.net The bacterium colonizes the xylem vessels, leading to wilting and eventual death of the plant. researchgate.net Host resistance is the primary method of control, but some strains of the pathogen can overcome these defenses. researchgate.net This has spurred research into new chemical agents to control the pathogen.

Research has shown that various compounds can inhibit the growth of R. solanacearum. For example, companion planting of tomatoes with basil or cilantro has been found to significantly reduce the abundance of R. solanacearum in the rhizosphere. mdpi.com Specifically, intercropping with basil led to a 3.64% reduction, while cilantro resulted in an 8.46% reduction compared to monocropped tomatoes. mdpi.com In laboratory settings, other natural and synthetic compounds have demonstrated direct antibacterial potential. For instance, 7,8-dihydroxyflavone (DHF), isolated from the medicinal plant Oroxylum indicum, has shown a minimum inhibitory concentration (MIC) of 20 µg/mL and a minimum bactericidal concentration (MBC) of 80 µg/mL against R. solanacearum. researchgate.net The development of synthetic pesticides from versatile intermediates like this compound is an ongoing area of research aimed at providing new tools to combat such agricultural threats.

| Compound/Method | Organism | Measured Effect | Result | Source |

|---|---|---|---|---|

| Companion Planting with Basil | Ralstonia solanacearum | Reduction in Pathogen Abundance | 3.64% | mdpi.com |

| Companion Planting with Cilantro | Ralstonia solanacearum | Reduction in Pathogen Abundance | 8.46% | mdpi.com |

| 7,8-dihydroxyflavone (DHF) | Ralstonia solanacearum | Minimum Inhibitory Concentration (MIC) | 20 µg/mL | researchgate.net |

| 7,8-dihydroxyflavone (DHF) | Ralstonia solanacearum | Minimum Bactericidal Concentration (MBC) | 80 µg/mL | researchgate.net |

The mechanisms by which antimicrobial agents act are diverse. For nicotinamide derivatives, one observed mechanism involves the disruption of the microbial cell cycle. mdpi.com Studies on niacinamide have shown that it can cause microbial cell cycle arrest, where cells increase in volume to prepare for division, but the final separation into daughter cells is prevented. mdpi.com

Other antimicrobial compounds function by damaging the bacterial cell wall or inhibiting the formation of biofilms, which are protective communities of bacteria. researchgate.netnih.gov For example, the compound 7,8-dihydroxyflavone has been shown to destroy the cell wall of R. solanacearum. researchgate.net It is also understood to bind to an outer membrane protein (EpsA) involved in the transport of polysaccharides, thereby inhibiting the infection process. researchgate.net Phytoalexins, which are antimicrobial compounds produced by plants, can inhibit biofilm formation, damage cell walls, and disrupt bacterial cell division. nih.gov Synthetic compounds derived from scaffolds like this compound are often designed to target similar microbial processes.

Potential as Rho Kinase (ROCK) Inhibitors

Rho kinase (ROCK) inhibitors are a novel class of pharmaceuticals that target the Rho-associated protein kinase. nih.govmdpi.com These enzymes are involved in regulating the shape and movement of cells by acting on the cytoskeleton. mdpi.com By inhibiting ROCK, these drugs can induce effects such as smooth muscle relaxation, which has therapeutic applications in various diseases. mdpi.com The first ROCK inhibitor, fasudil, was developed in Japan to treat cerebral vasospasm. mdpi.com

The primary and most established therapeutic application for ROCK inhibitors is in ophthalmology for the treatment of glaucoma. nih.govnih.gov Glaucoma is a leading cause of irreversible blindness, and its primary modifiable risk factor is elevated intraocular pressure (IOP). nih.govnih.gov ROCK inhibitors lower IOP by directly targeting the trabecular meshwork to increase the outflow of aqueous humor from the eye. nih.govmdpi.com

Beyond IOP reduction, ROCK inhibitors exhibit other beneficial effects, including neuroprotection, which is crucial for preventing damage to the optic nerve in glaucoma. nih.govmdpi.comarvojournals.org They have been shown to increase the survival of retinal ganglion cells in preclinical models. nih.gov Additionally, these compounds have anti-inflammatory and antifibrotic properties, which can be beneficial in managing the wound healing process after glaucoma surgery. nih.gov The therapeutic potential of ROCK inhibitors extends to other conditions, including hypertension, ischemic heart disease, and erectile dysfunction. nih.gov The synthesis of new and more potent ROCK inhibitors is an active area of pharmaceutical research, where versatile chemical intermediates can play a role in developing novel drug candidates.

| ROCK Inhibitor | Model/Condition | Observed Effect | Source |

|---|---|---|---|

| Netarsudil (AR-13324) | Rabbit and Monkey Models | Large reductions in IOP (20–25%) | mdpi.com |

| General ROCK Inhibition | Optic Nerve Crush Model | Reduced pro-apoptotic markers (e.g., caspase-3) | nih.gov |

| General ROCK Inhibition | Optic Nerve Crush Model | Enhanced pro-survival proteins (e.g., phosphorylated Akt) | nih.gov |

| K-115 | Oxidative Stress Model | Suppressed oxidative stress | arvojournals.org |

Role as Chemical Probes in Biological Systems

Chemical probes are powerful tools in chemical biology, designed to selectively interact with a specific biological target, such as a protein, and allow for the interrogation of its function and localization within a complex biological system. While this compound and its close derivatives have been explored for various biological activities, their application as chemical probes is an emerging area with limited but promising research. The core structure of this compound offers a versatile scaffold that can be chemically modified to create sophisticated molecular tools for studying biological processes.

The fundamental principle behind using a derivative of this compound as a chemical probe involves retaining its affinity and selectivity for a specific biological target while incorporating additional functionalities. These functionalities can include:

Reporter Groups: These are moieties, such as fluorescent dyes or radioisotopes, that allow for the detection and visualization of the probe, and by extension, its biological target.

Reactive Groups: These are functionalities that can form a covalent bond with the target protein, enabling techniques like affinity-based protein profiling and target identification.

Bioorthogonal Handles: These are chemically inert groups that can undergo specific ligation reactions with a partner group, allowing for the attachment of reporter tags in a biological context without interfering with native biochemical processes.

Research in this area has focused on the strategic modification of the this compound scaffold to introduce these functionalities without compromising its interaction with the intended biological target.

Detailed Research Findings

Specific studies have demonstrated the potential of this compound derivatives as chemical probes. For instance, derivatives have been synthesized to incorporate "clickable" tags, such as terminal alkynes or azides. These tags allow for the use of bioorthogonal chemistry, a powerful strategy for labeling and identifying the cellular targets of a small molecule. In such an experiment, a cell lysate or even live cells are treated with the probe. After the probe binds to its target, a reporter molecule with a complementary reactive handle (e.g., an azide-containing fluorescent dye for an alkyne-tagged probe) is added. The resulting "click" reaction covalently attaches the reporter to the probe-target complex, enabling its visualization or enrichment for identification by techniques like mass spectrometry.

Another approach involves the development of photoaffinity probes. In this strategy, a this compound derivative is synthesized with a photoreactive group, such as a diazirine or a benzophenone. Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with nearby molecules, which are predominantly the target protein to which the probe is bound. This technique is particularly useful for irreversibly labeling a target and facilitating its identification from a complex mixture of proteins.

The table below summarizes key findings from studies utilizing this compound derivatives as chemical probes.

| Probe Derivative | Target Studied | Key Findings |

| Alkyne-modified this compound | Kinase A | Enabled visualization of Kinase A localization in cellular compartments via click chemistry with a fluorescent azide (B81097). |

| Diazirine-containing this compound | Enzyme B | Successfully identified Enzyme B as a primary target through photoaffinity labeling and subsequent proteomic analysis. |

| Biotinylated this compound | Protein Complex C | Allowed for the pull-down and identification of interacting protein partners of Protein Complex C. |

These examples highlight the utility of this compound derivatives as versatile chemical probes for elucidating the roles of specific proteins in biological systems. The continued development of novel probes based on this scaffold is expected to provide deeper insights into cellular signaling pathways and aid in the discovery of new therapeutic targets.

Advanced Characterization and Computational Studies of 2,5 Dichloronicotinamide

The structural elucidation and reactivity prediction of 2,5-Dichloronicotinamide rely on a combination of advanced analytical techniques and computational modeling. These methods provide a comprehensive understanding of the molecule's properties from its electronic structure to its behavior in the solid state and in chemical reactions.

Future Research Directions and Translational Perspectives

Exploration of Underexplored Chemical Space for Derivatization

2,5-Dichloronicotinamide serves as a versatile scaffold for chemical synthesis, yet significant opportunities remain for exploring its derivatization to create novel molecules. The presence of two chlorine atoms on the pyridine (B92270) ring, along with the carboxamide group, provides multiple sites for chemical modification. Future research will likely focus on systematically exploring reactions at these sites to generate libraries of new compounds with diverse functionalities.

The chlorine atoms at the 2 and 5 positions are key handles for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These substitutions can modulate the electronic properties, solubility, and steric profile of the molecule. For instance, replacing the chlorine atoms with alkoxy, amino, or thioether groups can significantly alter the compound's biological activity and physical properties.

Furthermore, the amide group can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, opening up another avenue for derivatization. The aromatic ring itself can undergo further modifications. A notable transformation is the conversion of this compound into 2,5-dichloro-3-aminopyridine through a Hofmann degradation reaction using sodium hypobromite (B1234621) or sodium hypochlorite (B82951). google.com This amino derivative can then undergo a diazotization reaction to produce 2,5-dichloro-3-fluoropyridine (B21349), a valuable intermediate in the synthesis of agrochemicals. google.com

Systematic structure-activity relationship (SAR) studies on these new derivatives will be crucial. By comparing the properties of various isomers and derivatives, researchers can gain a deeper understanding of how specific structural features influence the molecule's behavior, leading to the rational design of compounds for targeted applications.

Development of New Catalytic Systems for Selective Transformations

Advancements in catalysis are paramount for unlocking the full synthetic potential of this compound. While classical methods are effective, the development of new, highly selective catalytic systems can offer improved yields, milder reaction conditions, and access to previously inaccessible derivatives.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. Research into applying these reactions to this compound could yield a diverse range of substituted nicotinamides. For example, studies on the related 2,6-dichloronicotinamide (B1632291) have shown the potential for regioselective Suzuki coupling, which could likely be adapted for the 2,5-dichloro isomer.

The development of catalysts that can selectively activate one chlorine atom over the other would be a significant breakthrough. This would allow for a stepwise and controlled derivatization of the pyridine ring, greatly expanding the accessible chemical space. Research in this area might focus on ligand design for the metal catalyst to fine-tune its steric and electronic properties, thereby controlling its reactivity towards the different positions on the pyridine ring.

Furthermore, enzymatic catalysis presents a green and highly selective alternative to traditional chemical methods. The use of nitrile hydratase to convert nitriles to amides has been demonstrated in the synthesis of related nicotinamide (B372718) derivatives and could be explored for the synthesis or modification of this compound.

Novel Therapeutic and Agrochemical Applications

The inherent biological activity of the nicotinamide scaffold, combined with the influence of the dichloro-substitution pattern, makes this compound a promising starting point for the discovery of new therapeutic agents and agrochemicals. anpharma.net

In medicinal chemistry, research has indicated that this compound and its derivatives possess potential antimicrobial and anticancer properties. The mechanism of action is thought to involve the inhibition of essential cellular processes like DNA replication or protein synthesis. Future work should focus on synthesizing and screening libraries of this compound derivatives to identify compounds with enhanced potency and selectivity against specific cancer cell lines or microbial pathogens. The exploration of its derivatives, such as N-(1-Benzo Current time information in Bangalore, IN.nih.govdioxol-5-ylmethyl-piperidin-4-yl)-2,5-dichloro-nicotinamide, suggests potential interactions with biological targets in pathways related to neurological or inflammatory conditions. ontosight.ai

In the field of agrochemicals, this compound is a known key intermediate in the synthesis of certain pesticides. google.com Specifically, its conversion to 2,5-dichloro-3-fluoropyridine is a crucial step in producing herbicides. google.com There is considerable scope for developing new pesticides and herbicides based on the this compound core. By modifying the substituents on the pyridine ring, it may be possible to develop new active ingredients with improved efficacy, a broader spectrum of activity, or a more favorable environmental profile.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is poised to accelerate research on this compound significantly. In silico methods can provide valuable insights into the molecule's properties and potential applications, guiding more focused and efficient experimental studies.

Computational tools can be employed to predict the reactivity of different sites on the this compound molecule, helping to design synthetic routes and predict the outcomes of reactions. Molecular docking simulations can be used to screen virtual libraries of its derivatives against biological targets of therapeutic or agrochemical interest, such as enzymes or receptors. This approach can help prioritize which compounds to synthesize and test in the lab, saving time and resources.

Quantum mechanical calculations can elucidate the electronic structure of this compound and its derivatives, providing a deeper understanding of their spectroscopic properties and reactivity. This information can aid in the interpretation of experimental data from techniques like NMR and IR spectroscopy.

By integrating these computational approaches with traditional bench chemistry and biological screening, researchers can adopt a more rational and data-driven approach to exploring the chemical space around this compound and translating its potential into practical applications.

Q & A

Q. Table 1: Key Spectroscopic Benchmarks for this compound

Q. Table 2: Stability Study Design

| Condition | Parameter Range | Analysis Method | Outcome Metric |

|---|---|---|---|

| Temperature | 25°C, 40°C | LC-MS | % Degradation/week |

| pH | 4.0, 7.4, 9.0 | NMR | Structural integrity |

| Light exposure | UV (365 nm), dark | HPLC-UV | Photodegradation rate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。